N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-3-10-23-16-4-6-17(7-5-16)24(19,20)18(9-12-21-2)13-15-8-11-22-14-15/h4-8,11,14H,3,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWRPELXUGEUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-ylmethylamine and 4-propoxybenzenesulfonyl chloride. These reactants are combined under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid
Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxyaniline
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Antibacterial Properties
The sulfonamide group is known for its antibacterial activity. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
In Vitro Studies : Laboratory tests have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option.
Anticancer Properties
Preliminary research indicates that N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide may possess anticancer properties. It has been observed to suppress the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.
Cancer Cell Line Studies : In vitro assays using various cancer cell lines have shown that this compound induces apoptosis in malignant cells while sparing normal cells. This selective cytotoxicity indicates a favorable therapeutic index, making it a candidate for further investigation in cancer therapy.
Case Studies
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against clinical isolates of bacteria. Results indicated that it inhibited bacterial growth at concentrations significantly lower than traditional antibiotics, suggesting its role as a potential treatment alternative.
- Cancer Research : Investigations into the effects on non-small-cell lung carcinoma (NSCLC) revealed that the compound effectively reduced CSC populations, highlighting its potential in targeting resistant cancer cells.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares the structural attributes and inferred physicochemical properties of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide with related sulfonamide derivatives:
Key Observations :
- Furan vs.
- Propoxy vs. Methoxy/Alkyl Chains : The propoxy group in the target compound likely increases lipophilicity (higher logP) compared to methoxy or methyl substituents, enhancing membrane permeability but possibly reducing aqueous solubility.
- Methoxyethyl Side Chain : This group may improve solubility relative to purely hydrophobic substituents (e.g., ethyl or methyl), as seen in ’s compound .
Antimicrobial Activity
Sulfonamides such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit confirmed antimicrobial activity due to their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The target compound’s furan and propoxy groups may enhance its interaction with DHPS or other microbial targets, though this requires experimental validation.
Enzyme Inhibition and Selectivity
Compounds like N-(4-Methoxyphenyl)benzenesulfonamide () demonstrate that electron-donating groups (e.g., methoxy) can modulate enzyme-binding affinity. The target compound’s 2-methoxyethyl substituent could similarly influence selectivity for human versus bacterial enzymes, reducing off-target effects .
Therapeutic Potential
While the target compound lacks such complexity, its furan and methoxyethyl groups suggest possible applications in anti-inflammatory or anticancer contexts, pending further study.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 353.4 g/mol. The compound features a furan ring, methoxyethyl group, and a propoxybenzene sulfonamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H23NO5S |
| Molecular Weight | 353.4 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Sulfonamide compounds are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exert similar effects, possibly through the inhibition of dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway. This inhibition can lead to reduced bacterial proliferation and may also exhibit anti-inflammatory properties.
Anti-inflammatory Effects
In addition to antimicrobial activity, sulfonamides are also explored for their anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory responses.
Case Studies and Research Findings
- Study on Sulfonamide Derivatives : A study highlighted the effectiveness of various sulfonamide derivatives in inhibiting bacterial growth. While this compound was not specifically mentioned, the results indicate a promising avenue for further research into its antimicrobial properties .
- Mechanistic Insights : Another study focused on the mechanism of action for similar compounds, demonstrating that structural modifications could enhance efficacy against specific bacterial targets . This suggests that further optimization of this compound could yield compounds with improved biological activity.
- Toxicity Assessments : A related investigation into furan derivatives revealed potential toxicity concerns associated with certain structural features . Therefore, evaluating the safety profile of this compound is crucial for its development as a therapeutic agent.
Q & A
Q. What are the standard synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide, and how is structural integrity ensured?
Synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and reductive amination. Critical steps require controlled temperatures (e.g., 0–60°C) and inert atmospheres to prevent side reactions like oxidation. Structural confirmation employs NMR (1H/13C, 2D-COSY/HSQC) to verify proton environments and sulfonamide linkages, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
- Spectroscopy : FT-IR to confirm functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹).
- Thermal Analysis : Differential scanning calorimetry (DSC) to evaluate melting points and polymorphic stability.
- Stability Studies : Accelerated degradation tests (40°C/75% RH) monitored via HPLC to identify hydrolytic or oxidative degradation pathways .
Q. How does the compound’s solubility profile influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Pre-formulation studies should optimize solvent systems using Hansen solubility parameters. For biological assays, co-solvents like PEG-400 (<10% v/v) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Employ a Design of Experiments (DoE) approach to evaluate variables:
- Temperature : Higher temperatures (>80°C) risk furan ring decomposition.
- Catalysts : Use Pd/C or Raney nickel for selective hydrogenation of intermediates.
- Solvent Effects : Tetrahydrofuran (THF) enhances nucleophilicity in sulfonamide coupling steps.
Statistical tools like ANOVA identify critical factors, while in situ FT-IR monitors reaction progression .
Q. How can contradictory biological activity data across assays be resolved?
Discrepancies may arise from assay-specific conditions (e.g., pH, serum proteins). Mitigation strategies include:
- Binding Assays : Surface plasmon resonance (SPR) to measure direct target affinity.
- Cellular Assays : Use isogenic cell lines to control for off-target effects.
- Structural Analogs : Compare activity of derivatives (e.g., replacing the furan with thiophene) to identify pharmacophore requirements .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes/receptors.
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using B3LYP/6-31G*) to rationalize nucleophilic/electrophilic regions.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
Q. How can stability under physiological conditions be systematically evaluated?
- pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via LC-MS.
- Metabolic Stability : Liver microsome assays (human/rat) to identify cytochrome P450-mediated oxidation.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for pharmacokinetic modeling .
Q. What strategies enhance selectivity for specific biological targets?
Q. How can derivatives be rationally designed to improve pharmacokinetic properties?
Q. What challenges arise during scale-up from milligram to gram quantities?
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane).
- Byproduct Control : Implement inline IR spectroscopy for real-time monitoring.
- Safety : Assess thermal stability via DSC to prevent exothermic decomposition during large-batch reactions .
Q. How are complex NMR spectral overlaps resolved for this compound?
- 2D Techniques : HSQC correlates 1H-13C couplings, while NOESY identifies spatial proximity between the furan and methoxyethyl groups.
- Isotopic Labeling : Synthesize 15N-labeled sulfonamide to simplify nitrogen-coupled proton signals .
Q. What methodologies correlate in vitro activity with in vivo efficacy?
- PK/PD Modeling : Measure plasma concentrations (LC-MS/MS) and link to pharmacodynamic endpoints (e.g., enzyme inhibition).
- Tissue Distribution Studies : Whole-body autoradiography in rodents to assess compound accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
